3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
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Overview
Description
3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Pyridin-3-yl Groups: The pyridin-3-yl groups can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated precursor.
Attachment of the Benzoyl Group: The benzoyl group can be attached via a Friedel-Crafts acylation reaction, using an acyl chloride and a Lewis acid catalyst.
Hydroxylation: The hydroxyl group can be introduced through a selective oxidation reaction, using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogenation with a palladium catalyst.
Substitution: Halogenated reagents, Grignard reagents, or organolithium compounds.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential
Industry
In industry, this compound could be used in the development of new materials. Its multiple functional groups could allow for the creation of polymers or other advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: Similar structure but with a methoxy group instead of an isopropoxy group.
3-Hydroxy-4-(4-ethoxybenzoyl)-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
The uniqueness of 3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups
Properties
CAS No. |
384369-66-8 |
---|---|
Molecular Formula |
C26H25N3O4 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(2-methyl-4-propan-2-yloxyphenyl)methylidene]-5-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H25N3O4/c1-16(2)33-20-8-9-21(17(3)12-20)24(30)22-23(19-7-5-11-28-14-19)29(26(32)25(22)31)15-18-6-4-10-27-13-18/h4-14,16,23,30H,15H2,1-3H3/b24-22+ |
InChI Key |
YJPYTHLOLBTEHK-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC(C)C)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)O |
Origin of Product |
United States |
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